Cas no 81147-92-4 (Esmolol)

Esmolol structure
Esmolol structure
Product Name:Esmolol
N.o CAS:81147-92-4
MF:C16H25NO4
MW:295.374005079269
CID:60306
Update Time:2024-12-09

Esmolol Propriedades químicas e físicas

Nomes e Identificadores

    • Esmolol
    • Methyl 3-[4-(2-hydroxy-3-propan-2-ylamino-propoxy)phenyl]propanoate
    • Methyl 4-[2-hydoxy-3[(1-methylethyl)amino]-propoxy]benzenepropanoate
    • 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenepropanoic acid methyl ester
    • 4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-BENZENEPROPANOIC ACI METHYL E
    • methyl 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoate
    • (±)-Esmolol
    • 3-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)propionic acid methyl ester
    • ASL 8052-001
    • Inchi: 1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3
    • Chave InChI: AQNDDEOPVVGCPG-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C=CC(OCC(CNC(C)C)O)=CC=1)OC

Propriedades Computadas

  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 288
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: none

Propriedades Experimentais

  • Cor/Forma: 油状物,在室温慢慢形成结晶
  • Densidade: 1.026
  • Ponto de Fusão: 48-50 ºC
  • Coeficiente de partição da água: 微溶
  • Merck: 14,3700
  • Solubilidade: 溶于甲醇,不溶于乙醚

Esmolol Informações de segurança

  • RTECS:DA8345500

Esmolol Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
S e l l e c k ZHONG GUO
S5778-25mg
Esmolol
81147-92-4 99.38%
25mg
¥795.29 2023-09-15
TRC
E668038-500mg
Esmolol
81147-92-4
500mg
570.00 2021-08-13
TRC
E668038-1000mg
Esmolol
81147-92-4
1g
915.00 2021-08-13
SHENG KE LU SI SHENG WU JI SHU
sc-279019B-50 mg
Esmolol,
81147-92-4
50mg
¥752.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-279019A-100 mg
Esmolol,
81147-92-4
100MG
¥1,128.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-279019-500 mg
Esmolol,
81147-92-4
500MG
¥4,889.00 2023-07-10
Enamine
EN300-7384765-0.05g
methyl 3-(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate
81147-92-4 95.0%
0.05g
$2755.0 2025-03-11
SHENG KE LU SI SHENG WU JI SHU
sc-279019B-50mg
Esmolol,
81147-92-4
50mg
¥752.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-279019A-100mg
Esmolol,
81147-92-4
100mg
¥1128.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-279019-500mg
Esmolol,
81147-92-4
500mg
¥4889.00 2023-09-05

Esmolol Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Methanol ;  8 h, reflux
Referência
Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp3)-H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary
Wei, Yu; et al, Organic Letters, 2014, 16(8), 2248-2251

Método de produção 2

Condições de reacção
1.1 Solvents: Methanol ;  24 h, reflux
Referência
Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol
Trooeyen, Susanne Hansen; et al, Catalysts, 2022, 12(9),

Método de produção 3

Condições de reacção
1.1 Reagents: Morpholine Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  rt
1.2 Reagents: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  30 s; 100 °C
1.3 2 h
Referência
ART - An Amino Radical Transfer Strategy for C(sp2)-C(sp3) Coupling Reactions, Enabled by Dual Photo/Nickel Catalysis
Speckmeier, Elisabeth ; et al, Journal of the American Chemical Society, 2022, 144(22), 9997-10005

Método de produção 4

Condições de reacção
1.1 Solvents: Methanol ;  overnight, rt
2.1 Reagents: Morpholine Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  rt
2.2 Reagents: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  30 s; 100 °C
2.3 2 h
Referência
ART - An Amino Radical Transfer Strategy for C(sp2)-C(sp3) Coupling Reactions, Enabled by Dual Photo/Nickel Catalysis
Speckmeier, Elisabeth ; et al, Journal of the American Chemical Society, 2022, 144(22), 9997-10005

Método de produção 5

Condições de reacção
1.1 Reagents: Acetic acid ,  Lithium chloride Solvents: Acetonitrile ;  47 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water
2.1 Solvents: Methanol ;  24 h, reflux
Referência
Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol
Trooeyen, Susanne Hansen; et al, Catalysts, 2022, 12(9),

Método de produção 6

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
2.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
3.2 30 h, 65 °C
4.1 Solvents: Methanol ;  12 h, reflux
Referência
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

Método de produção 7

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Ethyl acetate
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
2.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
2.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
2.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
3.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
3.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
4.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
4.2 30 h, 65 °C
5.1 Solvents: Methanol ;  12 h, reflux
Referência
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 h, rt
1.2 overnight, rt
1.3 Reagents: Triethylamine Solvents: Methanol ;  overnight, reflux
Referência
Transformation of Corn Lignin into Sun Cream Ingredients
Yang See, Jie; et al, ChemSusChem, 2021, 14(6), 1586-1594

Método de produção 9

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Methanol ;  overnight, reflux
Referência
Transformation of Corn Lignin into Sun Cream Ingredients
Yang See, Jie; et al, ChemSusChem, 2021, 14(6), 1586-1594

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 h, rt
1.2 overnight, rt
2.1 Reagents: Triethylamine Solvents: Methanol ;  overnight, reflux
Referência
Transformation of Corn Lignin into Sun Cream Ingredients
Yang See, Jie; et al, ChemSusChem, 2021, 14(6), 1586-1594

Método de produção 11

Condições de reacção
1.1 Catalysts: Sulfuric acid ;  10 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
2.2 rt; rt → reflux; 20 h, reflux
3.1 Solvents: Methanol ;  8 h, reflux
Referência
Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp3)-H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary
Wei, Yu; et al, Organic Letters, 2014, 16(8), 2248-2251

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
1.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
2.2 30 h, 65 °C
3.1 Solvents: Methanol ;  12 h, reflux
Referência
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Pivalic acid ,  Palladium trifluoroacetate Solvents: 2-Methyl-2-butanol ;  36 h, 120 °C
2.1 Catalysts: Sulfuric acid ;  10 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
3.2 rt; rt → reflux; 20 h, reflux
4.1 Solvents: Methanol ;  8 h, reflux
Referência
Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp3)-H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary
Wei, Yu; et al, Organic Letters, 2014, 16(8), 2248-2251

Método de produção 14

Condições de reacção
1.1 Reagents: Hydrogen bromide
2.1 Catalysts: Sulfuric acid
3.1 Catalysts: Potassium carbonate Solvents: Acetone
4.1 Solvents: Methanol
Referência
Synthetic studies on esmolol, an ultra-short-acting β-adrenergic receptor blocking agent
Jiang, Ronghai; et al, Zhongguo Yaowu Huaxue Zazhi, 1993, 3(3), 203-6

Método de produção 15

Condições de reacção
1.1 Reagents: Trisodium phosphate Catalysts: Palladium
2.1 Reagents: Hydrogen bromide
3.1 Catalysts: Sulfuric acid
4.1 Catalysts: Potassium carbonate Solvents: Acetone
5.1 Solvents: Methanol
Referência
Synthetic studies on esmolol, an ultra-short-acting β-adrenergic receptor blocking agent
Jiang, Ronghai; et al, Zhongguo Yaowu Huaxue Zazhi, 1993, 3(3), 203-6

Esmolol Raw materials

Esmolol Preparation Products

Fornecedores recomendados
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.